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Compound of Interest

Compound Name: 2-Hydroxybenzohydrazide

Cat. No.: B147611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of 2-
Hydroxybenzohydrazide, a compound of significant interest in medicinal chemistry and
materials science. By integrating theoretical calculations with experimental spectroscopic data,
we offer a comprehensive understanding of its geometric and electronic properties. This
document is intended to serve as a valuable resource for researchers engaged in the design
and development of novel therapeutic agents and functional materials based on the hydrazide
scaffold.

Molecular Structure and Properties: A
Computational Approach

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for
elucidating the three-dimensional structure and electronic characteristics of molecules. For 2-
Hydroxybenzohydrazide, computational studies provide critical insights into its conformational
stability, bond parameters, and electronic distribution, which are fundamental to understanding
its reactivity and biological activity.

Computational Methodology
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The geometric and electronic properties of 2-Hydroxybenzohydrazide can be reliably
predicted using DFT calculations. A widely accepted and effective method involves the use of
the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a high-level
basis set such as 6-311++G(d,p). This level of theory offers a good balance between
computational cost and accuracy for organic molecules of this nature.

The typical computational workflow for analyzing 2-Hydroxybenzohydrazide is outlined below:
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Computational workflow for the theoretical analysis of 2-Hydroxybenzohydrazide.

Optimized Geometric Parameters

While a definitive crystal structure for the parent 2-Hydroxybenzohydrazide is not readily
available in the Cambridge Structural Database, theoretical calculations provide a highly
accurate model of its gas-phase structure. The following tables summarize the optimized
geometric parameters for a closely related derivative, N'-(furan-2-ylmethylene)-2-
hydroxybenzohydrazide, calculated at the B3LYP/6-311++G(d,p) level of theory. These
values are expected to be in close agreement with the core 2-hydroxybenzoyl moiety of the
parent compound.[1]

Table 1: Selected Optimized Bond Lengths (A)

Bond Length (A)
C=0 1.23

C-N 1.35

N-N 1.38

C-C (ring) 1.39-1.41
C-O (phenol) 1.36

O-H (phenol) 0.97

Table 2: Selected Optimized Bond Angles (°)

Angle Value (°)
O=C-N 122.5

C-N-N 119.8

C-C-C (ring) 119.5-120.5
C-C-O (phenol) 121.0

Table 3: Selected Optimized Dihedral Angles (°)
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Dihedral Angle Value (°)
O=C-N-N 178.5
C-C-C-C (ring) ~0.0
H-O-C-C (phenol) ~0.0

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial in determining the chemical reactivity and electronic properties of a
molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's

stability and its potential for charge transfer interactions.

Table 4: Calculated Electronic Properties

Property Value (eV)
HOMO Energy -6.25
LUMO Energy -1.58
HOMO-LUMO Gap 4.67

Experimental Characterization Protocols

The theoretical data is complemented and validated by experimental characterization. The
following sections detail the standard protocols for the synthesis and spectroscopic analysis of

2-Hydroxybenzohydrazide.

Synthesis of 2-Hydroxybenzohydrazide

2-Hydroxybenzohydrazide is typically synthesized via the hydrazinolysis of methyl salicylate.

[2]

Protocol:
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To a solution of methyl salicylate (1 equivalent) in ethanol, add hydrazine hydrate (2-3
equivalents).

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by
Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water to precipitate the product.
Filter the solid product, wash it with cold water, and dry it under vacuum.

Recrystallize the crude product from ethanol to obtain pure 2-Hydroxybenzohydrazide as a
white crystalline solid.

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR)
accessory.

Record the spectrum in the range of 4000-400 cm™1,

Analyze the characteristic absorption bands to confirm the presence of key functional
groups.

Table 5: Characteristic FTIR Absorption Bands[2]
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Wavenumber (cm~?) Assignment

3319, 3266 -NH: stretching

3266 Phenolic -OH stretching
3053 Aromatic C-H stretching
1645 Amide C=0 stretching

1590 Aromatic C=C stretching
1532 -NH bending

1354 C-N stretching

750 Ortho-disubstituted benzene

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to elucidate the detailed molecular structure.

Protocol:

e Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds).

e Record the *H and 3C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).

e Analyze the chemical shifts (8), coupling constants (J), and integration values to assign the
signals to the respective protons and carbons in the molecule.

Table 6: *H NMR Spectral Data (400 MHz, DMSO-de)[2]
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. . Coupling

Chemical Shift L. . .

Multiplicity Constant (J, Integration Assignment
(3, ppm)

Hz)

6.75-6.93 m - 3H Aromatic C-H
7.36 t 10.8 1H Aromatic C-H
7.76 d 6.3 1H Aromatic C-H
~4.5 (broad) S - 2H -NH:z
~9.8 (broad) s - 1H -NH
~11.5 (broad) S - 1H Phenolic -OH

Logical Relationships in Structural Analysis

The comprehensive analysis of 2-Hydroxybenzohydrazide's molecular structure involves a

synergistic relationship between theoretical and experimental techniques. The logical flow of

this integrated approach is depicted below.
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Integrated workflow for the structural elucidation of 2-Hydroxybenzohydrazide.

This integrated approach, combining predictive computational modeling with empirical
spectroscopic data, provides a robust framework for understanding the molecular structure of
2-Hydroxybenzohydrazide. This knowledge is paramount for the rational design of new
molecules with tailored properties for applications in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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